molecular formula C8H13NO2 B6592453 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid CAS No. 2055841-30-8

2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid

Cat. No. B6592453
CAS RN: 2055841-30-8
M. Wt: 155.19 g/mol
InChI Key: LBDBIYGVDROOGZ-UHFFFAOYSA-N
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Description

“2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid” is a chemical compound with the molecular weight of 255.31 . It is a powder in physical form . The IUPAC name of this compound is 2-(5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-(5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl)acetic acid .

Scientific Research Applications

  • Chemical Transformations : Molchanov et al. (2016) explored the chemical transformation of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting their cleavage and subsequent formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Antibacterial Activity : Research by Odagiri et al. (2013) and Kimura et al. (1994) demonstrated the potent antibacterial activity of certain compounds derived from azaspiro[2.4]heptanes against various respiratory pathogens, including multidrug-resistant and quinolone-resistant bacteria (Odagiri et al., 2013); (Kimura et al., 1994).

  • Synthesis of Novel Amino Acids : Radchenko et al. (2010) synthesized new amino acids derived from azaspiro[2.4]heptanes, which could have applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Spirocyclic Oxetane Synthesis : Gurry et al. (2015) described the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[2.4]heptane, indicating potential for expanded chemical applications (Gurry et al., 2015).

  • Diversity-Oriented Synthesis : Wipf et al. (2004) showcased the diversity-oriented synthesis of azaspirocycles, producing functionalized pyrrolidines, piperidines, and azepines, important in drug discovery (Wipf et al., 2004).

  • Synthesis of Boc-Protected Proline Analogue : Tymtsunik et al. (2012) reported the synthesis of a Boc-protected cyclopropane-modified proline analogue, a novel member of the cyclopropane-modified proline library, highlighting its potential in medicinal chemistry (Tymtsunik et al., 2012).

  • Properties of Sulfonate Salts : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, improving stability and solubility, which could enable a wider range of chemical reactions (Van der Haas et al., 2017).

  • Lipophilicity Studies : Degorce et al. (2019) conducted an analysis of azaspiro[3.3]heptanes as replacements for other heterocycles in medicinal chemistry, noting its impact on lipophilicity (Degorce et al., 2019).

properties

IUPAC Name

2-(5-azaspiro[2.4]heptan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)3-6-4-9-5-8(6)1-2-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDBIYGVDROOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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